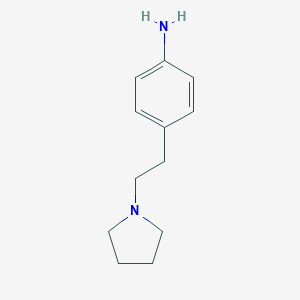

4-(2-(Pyrrolidin-1-yl)ethyl)aniline

Overview

Description

4-(2-(Pyrrolidin-1-yl)ethyl)aniline (CAS 168897-20-9) is an aromatic amine derivative featuring a pyrrolidine-substituted ethyl chain at the para position of the aniline ring. Its molecular formula is C₁₂H₁₇N₂, with a molecular weight of 189.28 g/mol. The compound is synthesized via nucleophilic substitution reactions, as exemplified by the coupling of 1-(2-chloroethyl)pyrrolidine with aniline derivatives under reflux conditions in acetone/water with potassium carbonate . This compound serves as a key intermediate in medicinal chemistry, particularly in the development of ligands for biological targets such as estrogen receptors and antiviral agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline typically involves the reaction of 4-bromoaniline with pyrrolidine in the presence of a suitable base. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the pyrrolidine group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Pyrrolidin-1-yl)ethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Various amine derivatives.

Substitution: Nitro, sulfonyl, and halogenated derivatives of the aniline moiety.

Scientific Research Applications

4-(2-(Pyrrolidin-1-yl)ethyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacological agent.

Industry: It is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline are compared below with analogous aniline derivatives containing heterocyclic or alkylamine substituents.

Table 1: Structural and Physical Properties Comparison

Key Findings:

Substituent Effects on Lipophilicity :

- Ethyl-linked pyrrolidine (target compound) exhibits higher lipophilicity compared to ethoxy-linked derivatives (e.g., 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline), which have improved aqueous solubility due to the ether oxygen .

- Piperidine and morpholine derivatives (e.g., 4-(1-Methylpiperidin-4-yl)aniline) show moderate solubility but greater conformational rigidity, impacting receptor binding .

Biological Relevance :

- The target compound’s ethyl-pyrrolidine moiety is critical in pan-filovirus inhibitors, where it enhances interactions with hydrophobic pockets in viral proteins .

- Morpholine and piperazine analogs (e.g., 4-(4-Methylpiperazin-1-yl)aniline) are prevalent in kinase inhibitors due to their balanced basicity and solubility .

Synthetic Accessibility :

- Ethyl-linked derivatives are synthesized via alkylation reactions (e.g., using 1-(2-chloroethyl)pyrrolidine), whereas ethoxy-linked analogs require additional steps to introduce oxygen .

- Hydrochloride salts (e.g., this compound hydrochloride, CAS BBO000510) are common for improving stability and crystallinity .

Biological Activity

4-(2-(Pyrrolidin-1-yl)ethyl)aniline, also known as 4-(2-pyrrolidin-1-ylethyl)aniline, is a compound characterized by a pyrrolidine ring linked to an ethyl chain and an aniline moiety. This unique structure grants it various biological activities, making it a subject of interest in pharmacological research.

The molecular formula of this compound is C₁₂H₁₉N₂, and its hydrochloride salt form enhances its solubility in water, facilitating laboratory applications. Its structure allows for interactions typical of both amines and aromatic compounds, which can be modified for specific applications in medicinal chemistry.

Pharmacological Potential

Research highlights the potential of this compound in various pharmacological contexts. Notably, it has been investigated for:

- Anti-inflammatory properties : The compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. Preliminary studies indicate that derivatives of this compound can suppress COX enzyme activity significantly, suggesting a potential role in treating inflammatory conditions .

- Anticancer activity : Molecular docking studies suggest that this compound may bind effectively to cancer-related targets, indicating its potential as an anticancer agent. The compound exhibits a substantial binding affinity with various proteins involved in tumor progression .

The biological effects of this compound are believed to arise from its ability to modulate enzyme activity and interact with specific receptors. This modulation can lead to alterations in cellular signaling pathways associated with inflammation and cancer progression.

In Vitro Studies

In vitro assays have demonstrated that this compound derivatives exhibit significant anti-inflammatory activity by inhibiting the production of prostaglandin E2 (PGE2). For example, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like diclofenac and celecoxib .

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| 4a | 0.04 ± 0.01 | COX-2 |

| 4b | 0.05 ± 0.02 | COX-1 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

In Vivo Studies

Animal models have been utilized to further explore the anti-inflammatory effects of the compound. For instance, studies involving carrageenan-induced paw edema have shown that treatment with this compound significantly reduces swelling compared to untreated controls .

Structural Analogues and Comparative Analysis

Several structurally similar compounds have been analyzed for their biological activities:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Amino-2-pyrrolidin-1-ylethanol | Contains a hydroxyl group | Potentially offers different solubility profiles |

| N-Methylpyrrolidine | Methyl substitution on pyrrolidine | Enhanced lipophilicity |

| 4-Amino-N-methylbenzamide | An aromatic amine without pyrrolidine | Different pharmacological profile |

These comparisons underscore the unique biological profile of this compound, particularly its effectiveness against inflammation and cancer cell lines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 4-(2-(pyrrolidin-1-yl)ethyl)aniline with high purity?

- Methodological Answer : A two-step approach is commonly employed:

- Step 1 : React 1-(2-chloroethyl)pyrrolidine hydrochloride with a nitro-substituted aniline derivative under alkaline conditions (e.g., potassium carbonate in acetone/water).

- Step 2 : Reduce the nitro group to an amine using hydrogen gas and palladium on carbon (Pd/C). Purify the product via preparative HPLC with a mobile phase containing 0.05% formic acid to enhance separation efficiency .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- LCMS : Confirm molecular weight ([M + H]⁺ ≈ 234.07) and monitor purity.

- 1H/13C NMR : Identify pyrrolidine protons (δ 1.5–2.7 ppm) and aromatic amine signals (δ 6.5–7.5 ppm). Compare with reference spectra of structurally analogous compounds .

- Elemental Analysis : Validate empirical formula (C₁₂H₁₇N₂) .

Q. What solvent systems and storage conditions optimize the stability of this compound?

- Methodological Answer : Store the compound in anhydrous, inert environments (argon atmosphere) at –20°C to prevent oxidation. Avoid prolonged exposure to light or acidic conditions, which may degrade the aniline group. Use deuterated DMSO or CDCl₃ for NMR studies to minimize solvent interactions .

Advanced Research Questions

Q. How should researchers address discrepancies in observed versus predicted NMR chemical shifts for pyrrolidine-containing aniline derivatives?

- Methodological Answer :

- Solvent Effects : Compare shifts in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding impacts.

- Protonation States : Adjust pH during NMR analysis; pyrrolidine’s tertiary amine may protonate in acidic media, altering ring conformation and shift patterns.

- DFT Calculations : Perform density functional theory (DFT) simulations to predict shifts under varying electronic environments, then cross-validate with experimental data .

Q. What mechanistic insights explain the regioselectivity of this compound in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer :

- Electron-Donating Effects : The ethyl-pyrrolidine group acts as an electron donor via conjugation, directing EAS to the para position of the aniline ring.

- Steric Hindrance : Use steric maps (e.g., molecular modeling software) to visualize how the bulky pyrrolidine group blocks ortho substitution.

- Kinetic Studies : Monitor reaction intermediates via time-resolved FTIR or HPLC to confirm activation energy barriers at specific positions .

Q. How can researchers optimize catalytic systems for reductive amination steps in this compound synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd/C, Raney nickel, or enzyme-based systems (e.g., transaminases) for efficiency and selectivity.

- Reaction Monitoring : Use in-situ FTIR or GC-MS to track nitro group reduction kinetics.

- DoE (Design of Experiments) : Vary H₂ pressure (1–5 bar) and temperature (25–60°C) to identify conditions maximizing yield (>80%) while minimizing byproducts (e.g., over-reduced intermediates) .

Q. Data Analysis and Contradiction Resolution

Q. How to resolve conflicting LCMS results when analyzing this compound derivatives?

- Methodological Answer :

- Adduct Identification : Use high-resolution LCMS (HRMS) to distinguish [M + H]⁺ from adducts (e.g., [M + Na]⁺ or [M + NH₄]⁺).

- Collision-Induced Dissociation (CID) : Fragment ions (e.g., m/z 120.08 for pyrrolidine cleavage) confirm structural motifs.

- Cross-Validation : Compare retention times and spectra with synthesized reference standards .

Q. What strategies validate computational docking results for this compound in receptor-binding studies?

- Methodological Answer :

- Free Energy Perturbation (FEP) : Calculate binding affinities using molecular dynamics simulations.

- Mutagenesis Studies : Replace key receptor residues (e.g., Asp113 in serotonin receptors) to test docking predictions.

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to correlate computational and experimental ΔG values .

Q. Tables for Key Data

Properties

IUPAC Name |

4-(2-pyrrolidin-1-ylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-12-5-3-11(4-6-12)7-10-14-8-1-2-9-14/h3-6H,1-2,7-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOKZNBDXFOXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424583 | |

| Record name | 4-[2-(Pyrrolidin-1-yl)ethyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168897-20-9 | |

| Record name | 4-[2-(Pyrrolidin-1-yl)ethyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.